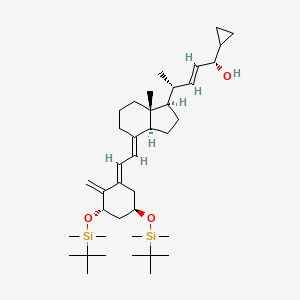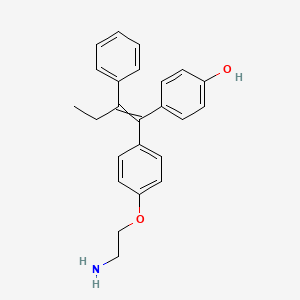
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E/Z)-4-hydroxy Tamoxifen” is an active metabolite of tamoxifen . It is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It is cytotoxic to MCF-7 and MDA-MB-231 breast cancer cells .
Synthesis Analysis
The synthesis of tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . The carbolithiation of diphenylacetylene and the consecutive cross-coupling with the appropriate 4-bromo-dimethylamine-ethylether yields (Z)-tamoxifen with a good (Z / E) selectivity (10: 1) and with yields up to 65% .Molecular Structure Analysis
The molecular formula of “(E/Z)-4-hydroxy Tamoxifen” is C26H29NO2 . The SMILES representation isCC/C(C1=CC=CC=C1)=C(C2=CC=C(O)C=C2)/C3=CC=C(OCCN(C)C)C=C3 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tamoxifen include the carbolithiation of diphenylacetylenes and their cross-coupling procedure . The formed nucleophilic sp2 vinyllithium reagent is quenched with an electrophile to provide a direct approach to substituted diarylalkenes .Physical And Chemical Properties Analysis
“(E/Z)-4-hydroxy Tamoxifen” is a crystalline solid . It has a formula weight of 387.5 . It is soluble in DMF (20 mg/ml), DMSO (2 mg/ml), and Ethanol (20 mg/ml) .Scientific Research Applications
Solid-Phase Extraction Enhancement
The compound has been used in studies to enhance the solid-phase extraction (SPE) of Tamoxifen and its metabolites from human plasma . This is aimed at providing a more accessible and affordable breast cancer patient-monitoring technology .
Nanomaterials Research
The compound is used in nanomaterials research, particularly in the study of metal-organic frameworks (MOFs) for the extraction of Tamoxifen and its metabolites . The unique properties of MOFs, such as high porosity and surface area, are leveraged to improve SPE efficiency .
Biomedical Analysis
The compound’s interaction with MOFs under various conditions, including different elution solvents and protein precipitators, is meticulously examined. This advances more efficient targeted extraction methods in biomedical analysis .
Synthesis of Tamoxifen Derivatives
The compound has been used in the synthesis of tamoxifen-type derivatives, where one phenyl ring of Tamoxifen itself is replaced by an NCN arylplatinum pincer fragment . These newly synthesized derivatives can be used as potential candidates in anti-cancer drug screening protocols .
Study of E/Z Isomers
The compound has been used in the study of E/Z isomers. For instance, the separation of the diastereomeric E-/Z-forms of the compound was achieved in one study .
Drug Screening Protocols
The compound is used in drug screening protocols. Specifically, the pivaloyl protected NCN pincer platinum hydroxy-Tamoxifen derivative of the compound, which was obtained as a mixture of E-/Z-isomers, can be used in these protocols .
Mechanism of Action
Target of Action
The primary target of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, also known as endoxifen, is the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells .
Mode of Action
Endoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the stimulation of cancer cell growth .
Biochemical Pathways
The biochemical pathways responsible for tamoxifen metabolism are complex, involving recently discovered estrogen-like tamoxifen metabolites and cytochrome P450-dominated processes, particularly CYP3A4 and CYP2D6 . Endoxifen is formed from tamoxifen by CYP2C19, 3A, and 1A2 and from desmethyltamoxifen by CYP2D6, 1A2, and 3A .
Pharmacokinetics
Endoxifen is the most important active metabolite of tamoxifen. Several retrospective studies have suggested a minimal or threshold endoxifen systemic concentration of 14–16 nM is required for a lower recurrence rate . The CYP2D6 phenotype and CYP3A4 genotype were the main covariates that affected the metabolism of tamoxifen and its metabolites .
Result of Action
Endoxifen’s molecular mechanisms of action are concentration-dependent and different from that of other anti-estrogens . High concentrations of endoxifen induce significant cell cycle arrest and markers of apoptosis .
Action Environment
Environmental factors such as genetic variation, age, gender, BMI, co-medication, and postmenopausal status are reported to affect the disposition of tamoxifen and its metabolites . In nearly 60% of patients, including over 30% of patients with fully functional CYP2D6, endoxifen concentration was below the predefined threshold of therapeutic efficacy .
Safety and Hazards
properties
IUPAC Name |
4-[1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBLTPGQSYLHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
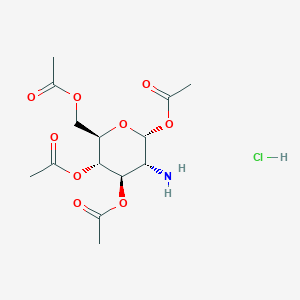
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

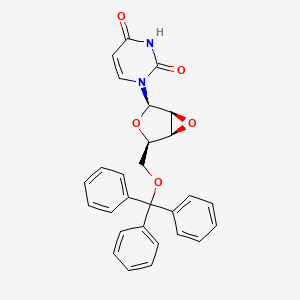
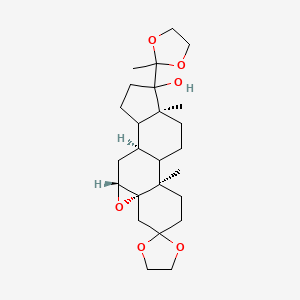
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

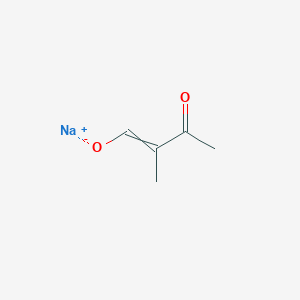
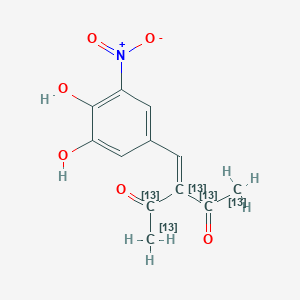
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)
